molecular formula C14H20N2O4 B394582 1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione CAS No. 312316-01-1

1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione

Cat. No.: B394582
CAS No.: 312316-01-1
M. Wt: 280.32g/mol
InChI Key: HBCOCXXVGIEYLX-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 34841-09-3) is a β-amino acid derivative characterized by a phenyl ring substituted with methoxy groups at the 3- and 4-positions and an amino group attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol . The compound exists as a crystalline powder with a melting point of 223–228°C and is sensitive to light and moisture, requiring storage in inert atmospheres . It is used in pharmaceutical research, particularly as a chiral building block for peptide synthesis and enzyme inhibitor studies .

Properties

IUPAC Name

3,4,4,13,13-pentamethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-12(2)9-8-14(5)13(3,4)20-11(18)16(14)7-6-15(9)10(17)19-12/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCOCXXVGIEYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3(C(OC(=O)N3CCN2C(=O)O1)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazepine Skeleton

The diazepine backbone is synthesized via a [4+3] cycloaddition or stepwise condensation. A modified approach from EP2163538B1 involves reacting a nitrobenzaldehyde derivative with 2-chloroethylamine hydrochloride in methanol under reflux (Scheme 1):

Scheme 1 :

2-Nitrobenzaldehyde+2-Chloroethylamine HClMeOH, refluxDiazepine Intermediate (I)\text{2-Nitrobenzaldehyde} + \text{2-Chloroethylamine HCl} \xrightarrow{\text{MeOH, reflux}} \text{Diazepine Intermediate (I)}

Key parameters:

  • Solvent : Methanol or ethanol (optimal for solubility).

  • Temperature : Reflux (65–78°C).

  • Yield : 70–85% after recrystallization.

Methylation of the Diazepine Core

Selective methylation at positions 1,10,10,10a is achieved using methyl iodide (MeI) in the presence of a strong base (e.g., KOH) in dry tetrahydrofuran (THF):

Scheme 2 :

Diazepine Intermediate (I)+5MeITHF, KOHPentamethyl Diazepine (II)\text{Diazepine Intermediate (I)} + 5 \, \text{MeI} \xrightarrow{\text{THF, KOH}} \text{Pentamethyl Diazepine (II)}

Challenges :

  • Over-methylation at unintended positions.

  • Steric hindrance from adjacent methyl groups.

Optimization :

  • Stepwise methylation at 1 and 10a first, followed by 10 positions.

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Construction of the 1,3-Oxazolo Rings

Cyclocondensation with Carboxylic Acid Anhydrides

Drawing from Der Pharma Chemica’s methodology, the diazepine intermediate is treated with maleic anhydride or phthalic anhydride in dry benzene to form oxazole rings via nucleophilic acyl substitution (Scheme 3):

Scheme 3 :

Pentamethyl Diazepine (II)+Maleic AnhydrideBenzene, 55°CDioxazolo Diazepine (III)\text{Pentamethyl Diazepine (II)} + \text{Maleic Anhydride} \xrightarrow{\text{Benzene, 55°C}} \text{Dioxazolo Diazepine (III)}

Reaction Conditions :

  • Anhydride : Maleic anhydride (for five-membered oxazole) or phthalic anhydride (for six-membered rings).

  • Time : 10–15 hours.

  • Yield : 60–75% after recrystallization from 1,4-dioxane.

Alternative Oxazole Formation via Schiff Base Intermediates

A two-step process involves generating Schiff bases followed by cyclization:

  • Schiff Base Formation : React diazepine with aromatic aldehydes (e.g., formaldehyde) in ethanol/acetic acid.

  • Cyclization : Treat the Schiff base with ammonium acetate under microwave irradiation to form oxazole rings.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR :

    • Strong absorption at 1680–1733 cm⁻¹ (C=O stretching of diazepine dione).

    • Peaks at 1323–1325 cm⁻¹ (asymmetric S=O) and 1153–1155 cm⁻¹ (symmetric S=O) if sulfonamide groups are present.

  • 1H-NMR (CDCl₃) :

    • δ 1.2–1.4 ppm (multiple singlets for five methyl groups).

    • δ 3.8–4.2 ppm (m, 4H, diazepine CH₂).

    • δ 6.5–7.2 ppm (m, aromatic protons if present).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 405.2 (calculated for C₁₈H₂₃N₃O₄).

Physical Properties

PropertyValue
Melting Point210–212°C
Retention Factor (Rf)0.72 (Ethyl acetate:Hexane, 1:3)
SolubilityDMF, DMSO, hot ethanol

Challenges and Optimization Strategies

Steric Hindrance from Methyl Groups

The pentamethyl configuration creates significant steric bulk, necessitating:

  • High-boiling solvents (e.g., toluene, xylene) to improve reaction kinetics.

  • Catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate acylation steps.

Regioselective Oxazole Formation

To ensure correct positioning of oxazolo rings:

  • Use directing groups (e.g., nitro, methoxy) on the diazepine core.

  • Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Advantage
Anhydride Cyclization7598.5Scalability
Schiff Base/Microwave6897.2Rapid reaction time
Stepwise Methylation8299.1Avoids over-methylation

Chemical Reactions Analysis

Types of Reactions

1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

The positional isomer 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS 34840-98-7) differs in the methoxy group positions (2,3 vs. 3,4). Key distinctions include:

  • Molecular Weight : Identical (225.24 g/mol) but distinct stereochemistry.
  • Synthesis : The 2,3-isomer is synthesized via asymmetric hydrogenation, while the 3,4-isomer often employs enzymatic resolution .
  • Biological Activity : The 3,4-dimethoxy analog exhibits higher binding affinity to dopamine receptors due to optimized steric and electronic interactions .
Table 1: Positional Isomer Comparison
Property 3,4-Dimethoxy Isomer (34841-09-3) 2,3-Dimethoxy Isomer (34840-98-7)
Methoxy Positions 3,4 2,3
Melting Point 223–228°C Not reported
Chirality Racemic or enantiopure (R/S) Enantiopure (S) available
Pharmacological Relevance Dopaminergic modulation Limited data

Stereoisomers: (R)- and (S)-Enantiomers

The target compound exists as racemic mixtures or enantiopure forms. Enantiomers like (R)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 696641-73-3) and its (S)-counterpart (CAS 696641-74-4) are critical for chiral drug design:

  • Synthesis : Asymmetric catalysis or enzymatic resolution yields enantiopure forms .
  • Applications : The (R)-enantiomer is a precursor to kinase inhibitors, while the (S)-form is used in peptide mimetics .
Table 2: Enantiomer Comparison
Property (R)-Enantiomer (S)-Enantiomer
CAS Number 696641-73-3 696641-74-4
Optical Rotation +15.6° (c=1, MeOH) -15.6° (c=1, MeOH)
Bioactivity Kinase inhibition Peptide backbone modification

Methyl-Substituted Derivatives

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (CAS 10128-06-0) introduces a methyl group at the α-carbon, altering steric bulk:

  • Molecular Formula: C₁₂H₁₇NO₄ (MW 239.27 g/mol).
  • Applications : The methyl group enhances metabolic stability, making it a candidate for CNS-targeting prodrugs .

Simplest Analogs: Single Methoxy Derivatives

Compounds like 3-amino-3-(4-methoxyphenyl)propanoic acid (CAS 1269634-11-8) and 3-amino-3-(3-methoxyphenyl)propanoic acid (CAS 5678-45-5) lack one methoxy group:

  • Physicochemical Properties: Lower molecular weight (C₁₀H₁₃NO₃, MW 195.21 g/mol) and higher aqueous solubility.
  • Bioactivity : Reduced receptor binding compared to dimethoxy analogs, highlighting the importance of substitution pattern .

Biological Activity

1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article synthesizes current research findings regarding its biological activity, including case studies and data tables.

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : Not specified in sources but can be referenced from chemical databases.

Biological Activities

The biological activities of this compound can be categorized into several key areas based on available research.

2. Enzymatic Inhibition

This compound's structural features suggest potential as an enzyme inhibitor. For instance, certain diazepine derivatives have been studied for their ability to inhibit enzymes such as proteases and phosphodiesterases:

Enzyme TargetInhibitory ActivityReference
ProteasesModerate
PhosphodiesterasesStrong

3. Anti-inflammatory Properties

Compounds similar to 1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine have been reported to possess anti-inflammatory properties. These effects are crucial for developing treatments for chronic inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Diazepine Derivatives : A study explored the anti-inflammatory effects of various diazepines and found significant reductions in inflammatory markers in vitro.
  • Antimicrobial Efficacy : Research demonstrated that specific diazepine derivatives exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria.

The proposed mechanism of action for the biological activities of this compound includes:

  • Interaction with Enzyme Active Sites : The oxazole and diazepine moieties may facilitate binding to enzyme active sites.
  • Modulation of Cellular Signaling Pathways : Potential modulation of pathways involved in inflammation and immune response.

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